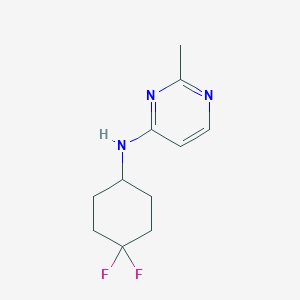
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a 4,4-difluorocyclohexyl group and a methyl group, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and other scientific domains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the 4,4-difluorocyclohexyl group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Pyrimidine ring construction: The pyrimidine ring can be synthesized via condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling of the 4,4-difluorocyclohexyl group with the pyrimidine ring: This step often involves nucleophilic substitution reactions where the 4,4-difluorocyclohexyl group is introduced to the pyrimidine ring under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the cyclohexyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
科学研究应用
Chemistry: N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required. Its unique structure allows for selective binding to certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
相似化合物的比较
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
- 4,4-difluorocyclohexyl N-[(2S)-2-(acetamidomethyl)-4-[(4-fluorobenzene)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate
- 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine
Uniqueness: N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This compound’s ability to selectively interact with certain molecular targets makes it a valuable tool in both research and potential therapeutic applications.
属性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c1-8-14-7-4-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDRKMXJKXAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
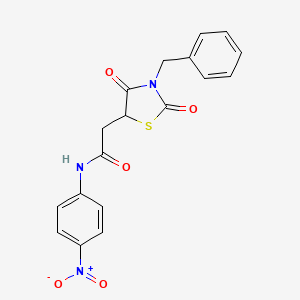
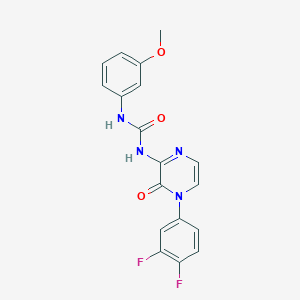
![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2367517.png)
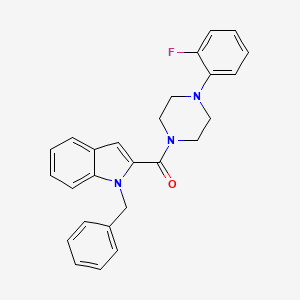
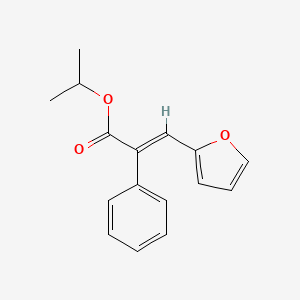
![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)
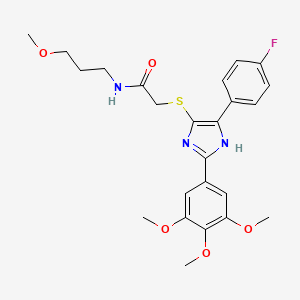
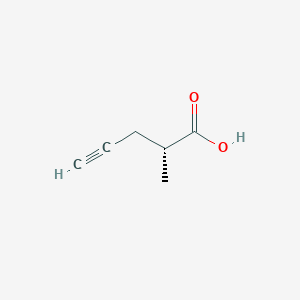
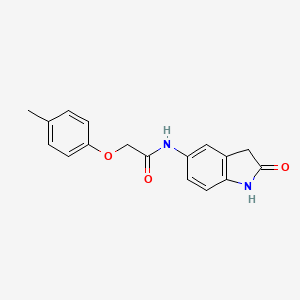
![N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2367533.png)
